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Cerium(III) carbonate

Phosphate removal Wastewater treatment Adsorption

Cerium(III) carbonate is a critical rare-earth precursor, yet researchers often face inconsistent particle morphology and toxic NOx byproducts when using nitrate alternatives. This high-purity carbonate resolves these issues: Clean thermal decomposition (Ea=334.4 kJ·mol⁻¹) yields 10 nm monodisperse CeO₂ without NOx off-gassing. Optimized calcination delivers polishing-grade ceria with MRR 342.31 nm/min and RMS 0.286 nm on K9 glass. Acid solubility enables synthesis of high-purity cerium salts free of anionic contaminants. Batch-specific certificates of analysis ensure reproducibility across R&D and production scales.

Molecular Formula C3H10Ce2O14
Molecular Weight 550.34 g/mol
CAS No. 72520-94-6
Cat. No. B590990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) carbonate
CAS72520-94-6
Molecular FormulaC3H10Ce2O14
Molecular Weight550.34 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3]
InChIInChI=1S/3CH2O3.2Ce.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6
InChIKeyDXRAHMKCEOKMDT-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Carbonate Properties and Specifications


Cerium(III) carbonate, primarily encountered as the hydrated salt Ce₂(CO₃)₃·xH₂O, is an inorganic rare earth compound characterized by negligible solubility in water and solubility in dilute mineral acids . It exists as a white to off-white powder and is widely utilized as a precursor for synthesizing cerium oxide (CeO₂) nanomaterials [1]. Its molecular weight is 460.26 g/mol for the anhydrous form, and it undergoes thermal decomposition with a reported activation energy of 334.4 kJ·mol⁻¹ [2].

Precursor Role
CeO₂ nanomaterial synthesis via thermal decomposition
Thermal Behavior
Reported decomposition control supports morphology tuning
Conversion Route
Acid-soluble for high-purity cerium salt preparation

Cerium(III) Carbonate Substitution Limitations


The substitution of cerium(III) carbonate with other cerium salts, such as cerium(III) nitrate, chloride, or oxalate, is not straightforward in industrial and research settings. The carbonate form offers a unique combination of properties, including its specific thermal decomposition behavior [1], which is critical for producing CeO₂ with controlled morphology and particle size. Furthermore, its performance as an intermediate in polishing powder production and its effectiveness as a phosphate adsorbent are distinct [2]. Direct replacement can lead to suboptimal material properties and process inefficiencies, as detailed in the following quantitative evidence.

Target: Carbonate
Substitute: Nitrate/Oxalate
Decomposition
Tunable atmosphere-dependent pathway to CeO₂
Different pathway; calcination profile may not transfer
Morphology
Reported uniform nanoparticle synthesis
Mixed morphologies reported with oxalate precursors
Adsorption
Specific to carbonate-based composite systems
Not reported for alternative cerium salts

Cerium(III) Carbonate Performance Evidence


Phosphate Adsorption Capacity

A magnetite/hydrated cerium(III) carbonate composite (M-HCC) exhibits a high phosphate sorption capacity, demonstrating superior performance compared to many other lanthanide-based adsorbents. The maximum capacity was determined to be 99.3 mg-P/g [1]. This is significantly higher than the capacity of a lanthanum carbonate (LC) adsorbent, which achieved a maximum of 112.9 mg-P/g under its optimal conditions, but the M-HCC composite shows robust performance across a wider pH range (pH 3–9) and in the presence of common interfering ions [2].

Phosphate Sorption
Cross-study comparable
99.3 mg-P/g (M-HCC)
Supports phosphate remediation screening
Reported vs lanthanum carbonate (112.9 mg-P/g); broader pH tolerance
Phosphate removal Wastewater treatment Adsorption

Ceria Polishing Performance

The performance of ceria-based polishing powder is directly linked to the precursor. Ceria derived from hydrous cerium carbonate, processed via optimal ball milling and calcination at 900 °C, achieved a material removal rate (MRR) of 342.31 nm/min and a surface roughness (RMS) of 0.286 nm on K9 optical glass [1]. This performance is comparable to or exceeds that of ceria prepared from other precursors; for instance, ceria from cerium nitrate precursors typically yields MRR values in the range of 200-300 nm/min under similar conditions, as reported in separate studies [2].

Polishing MRR
Cross-study comparable
342.31 nm/min
Supports precursor selection for CMP
Reported for K9 glass; may exceed nitrate-derived ceria MRR range
Glass polishing CMP Cerium oxide

Thermal Decomposition Kinetics

The thermal decomposition of hydrous cerium carbonate proceeds with distinct kinetic parameters. The apparent activation energy for the main decomposition step is 334.4 kJ·mol⁻¹, with a reaction order of n = 3.67 [1]. This is notably higher than the dehydration activation energy of 7.40 kJ·mol⁻¹. In comparison, cerium oxalate precursors often decompose at lower temperatures but may not yield the same degree of crystallinity or morphology control in the resulting CeO₂ [2].

Decomposition Ea
Class-level inference
334.4 kJ·mol⁻¹
Supports calcination control for CeO₂
Reaction order n = 3.67; higher Ea than oxalate route
Thermal analysis Precursor processing Cerium oxide

Crystallite Size Control

The use of cerium carbonate as a precursor enables the production of CeO₂ nanoparticles with a crystallite size of 10 nm [1]. In contrast, cerium oxalate precursors, under similar reverse micelle synthesis conditions, produced a mixture of nanoparticles (10 nm) and nanorods (7 nm diameter, 30 nm length) [2]. This indicates that the carbonate route yields more uniform, equiaxed nanoparticles, which is advantageous for applications requiring consistent particle size and shape, such as in catalysis and polishing.

Nanoparticle Uniformity
Head-to-head
10 nm uniform NPs vs mixed nanorods (oxalate)
Supports monodisperse CeO₂ synthesis
Reverse micelle synthesis; carbonate route yields equiaxed particles
Nanoparticle synthesis Precursor comparison Cerium oxide

Acid Solubility and Purity

Cerium(III) carbonate is insoluble in water but soluble in dilute mineral acids, a property that facilitates its conversion to other cerium salts without introducing anionic impurities . This is a key advantage over cerium(III) nitrate, which is highly water-soluble and can be more challenging to handle and purify, often requiring additional steps to remove nitrate ions from the final product [1]. The acid solubility of cerium carbonate allows for direct reaction with, for example, nitric acid to produce a pure cerium nitrate solution, avoiding the co-formation of unwanted byproducts.

Salt Conversion Purity
Class-level inference
Acid-soluble; water-insoluble
Supports high-purity cerium salt synthesis
Reported advantage over water-soluble nitrate in impurity control
Cerium salt synthesis Acid solubility Purity

Thermal Stability in Different Atmospheres

The thermal decomposition of cerium(III) carbonate hydrate is strongly influenced by the surrounding atmosphere. In an oxidizing atmosphere (O₂), decomposition to CeO₂ proceeds in two distinct steps, yielding water and CO₂ [1]. In contrast, under inert or reducing atmospheres, the second decomposition step is shifted to higher temperatures and is divided into two sub-steps [2]. This behavior is different from that of cerium nitrate, which decomposes more directly to CeO₂ regardless of atmosphere, albeit with the evolution of toxic NOx gases [3]. The carbonate's atmosphere-dependent decomposition allows for tailored processing conditions to achieve desired CeO₂ properties.

Atmosphere Dependence
Head-to-head
Two-step in O₂; three-step in inert/reducing
Supports atmosphere-controlled calcination
Reported vs nitrate; enables tuning of CeO₂ oxygen vacancies
Thermal stability Atmosphere dependence Precursor decomposition

Cerium(III) Carbonate Applications


Phosphate Removal from Wastewater

The magnetite/hydrated cerium(III) carbonate composite (M-HCC) is an excellent choice for phosphate remediation in wastewater treatment. With a sorption capacity of 99.3 mg-P/g and robust performance across a wide pH range (3–9), it offers a practical solution for reducing phosphate levels in eutrophic water bodies. Its effectiveness has been demonstrated in real surface water and wastewater samples, where it can reduce phosphate concentrations from 0.55 mg-P/L to ≤ 0.03 mg-P/L [1].

Ceria Polishing Abrasive Precursor

When calcined under optimized conditions, hydrous cerium carbonate yields ceria particles with a material removal rate (MRR) of 342.31 nm/min and an RMS roughness of 0.286 nm on K9 glass [1]. This makes it an ideal precursor for manufacturing polishing powders used in precision optics, semiconductor CMP, and high-end glass finishing. The process allows for fine-tuning of particle size and morphology, which directly impacts polishing efficiency [2].

Uniform CeO2 Nanoparticles for Catalysis

Cerium carbonate is a preferred precursor for synthesizing monodisperse CeO₂ nanoparticles with a controlled crystallite size of 10 nm [1]. This uniform morphology and high surface area are critical for catalytic applications, including CO oxidation and three-way catalysis in automotive converters. The carbonate decomposition pathway avoids the release of toxic NOx gases associated with nitrate precursors, making it a cleaner and safer option for large-scale catalyst production [2].

High-Purity Cerium Salt Synthesis

The solubility of cerium carbonate in dilute mineral acids enables the straightforward synthesis of other high-purity cerium salts, such as cerium nitrate or cerium chloride, without introducing anionic contaminants [1]. This property is essential for applications in analytical chemistry, advanced ceramics, and the manufacturing of specialty glass, where even trace impurities can degrade performance [2].

Application
Selection Property
Validation Focus
Phosphate Removal
Sorption capacity and pH robustness
Real water matrix performance validation
Ceria Polishing Abrasive
Precursor decomposition behavior
Material removal rate and surface quality review
Uniform CeO₂ Nanoparticles
Precursor morphology control
Crystallite size and uniformity assessment
High-Purity Ce Salt Synthesis
Acid solubility and purity profile
Conversion efficiency and impurity analysis
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